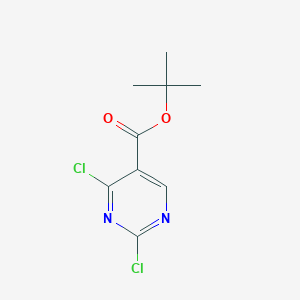

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle est un composé chimique de formule moléculaire C9H10Cl2N2O2 et de masse moléculaire 249,09 g/mol . Il s'agit d'un dérivé de la pyrimidine, un composé hétérocyclique à six chaînons contenant deux atomes d'azote aux positions 1 et 3. Ce composé est principalement utilisé dans la recherche et le développement, en particulier dans les domaines des produits pharmaceutiques et de la chimie organique .

Méthodes De Préparation

La synthèse du 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir la 2,4-dichloropyrimidine avec le chloroformiate de tert-butyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres et à basse température pour assurer un rendement élevé et une pureté élevée . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l'efficacité et réduire les coûts .

Analyse Des Réactions Chimiques

Le 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore aux positions 2 et 4 peuvent être substitués par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.

Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour former l'acide carboxylique correspondant.

Applications de la recherche scientifique

Le 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :

Produits pharmaceutiques : Il est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques, y compris des agents antiviraux et anticancéreux.

Chimie organique : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de composés hétérocycliques.

Études biologiques : Les chercheurs utilisent ce composé pour étudier l'activité biologique des dérivés de la pyrimidine et leurs applications thérapeutiques potentielles.

Applications industrielles : Il est utilisé dans la production de produits agrochimiques et de colorants.

Mécanisme d'action

Le mécanisme d'action du 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle est principalement lié à sa capacité à interagir avec diverses cibles biologiques. Le composé peut inhiber des enzymes ou des récepteurs spécifiques, ce qui entraîne des modifications des processus cellulaires. Par exemple, il peut inhiber la synthèse de l'ADN en interférant avec la fonction des enzymes à base de pyrimidine . Les cibles moléculaires exactes et les voies impliquées dépendent de l'application spécifique et de la structure des dérivés formés à partir de ce composé .

Applications De Recherche Scientifique

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their potential therapeutic applications.

Industrial Applications: It is employed in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of tert-Butyl 2,4-dichloropyrimidine-5-carboxylate is primarily related to its ability to interact with various biological targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of pyrimidine-based enzymes . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

Le 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle peut être comparé à d'autres composés similaires, tels que :

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate de tert-butyle : Ce composé a une structure similaire, mais comprend un cycle pyrrolo fusionné, ce qui peut conférer des activités biologiques différentes.

2,4-Dichloro-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine-7-carboxylate de tert-butyle : Ce dérivé comprend un cycle tétrahydropyrido, ce qui peut affecter sa réactivité chimique et ses propriétés biologiques.

Ces comparaisons mettent en évidence le caractère unique du 2,4-Dichloro-5-pyrimidinecarboxylate de tert-butyle en termes de sa structure spécifique et des propriétés chimiques et biologiques qui en résultent.

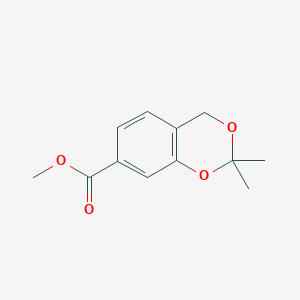

Propriétés

Formule moléculaire |

C9H10Cl2N2O2 |

|---|---|

Poids moléculaire |

249.09 g/mol |

Nom IUPAC |

tert-butyl 2,4-dichloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3 |

Clé InChI |

XCHYZLVUGLZSPZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)

![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)